molecular formula C31H32N2O12 B024978 14-N-Succinimidocarminomycin CAS No. 108936-90-9

14-N-Succinimidocarminomycin

Cat. No.: B024978
CAS No.: 108936-90-9
M. Wt: 624.6 g/mol
InChI Key: RHDRKPUMMVQZKK-UHFFFAOYSA-N
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Description

14-N-Succinimidocarminomycin is a synthetic derivative of carminomycin, an anthracycline antibiotic with antitumor properties. The compound features a succinimide moiety attached to the 14-N position of the carminomycin backbone. Succinimide derivatives are widely studied for their roles in organic synthesis and pharmaceutical applications due to their reactivity and ability to modulate physicochemical properties such as solubility and stability .

Properties

CAS No.

108936-90-9

Molecular Formula

C31H32N2O12

Molecular Weight

624.6 g/mol

IUPAC Name

1-[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C31H32N2O12/c1-12-26(37)15(32)8-21(44-12)45-17-10-31(42,18(34)11-33-19(35)6-7-20(33)36)9-14-23(17)30(41)25-24(28(14)39)27(38)13-4-3-5-16(43-2)22(13)29(25)40/h3-5,12,15,17,21,26,37,39,41-42H,6-11,32H2,1-2H3

InChI Key

RHDRKPUMMVQZKK-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CN6C(=O)CCC6=O)O)N)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CN6C(=O)CCC6=O)O)N)O

Synonyms

14-N-succinimidocarminomycin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Succinimide derivatives vary significantly based on substituents and molecular architecture:

  • 14-N-Succinimidocarminomycin: Presumed to retain the anthracycline core of carminomycin, which intercalates DNA, combined with a succinimide group that may enhance solubility or reduce cardiotoxicity (a common issue with anthracyclines).
  • N-(Morpholinomethyl)succinimide (C₉H₁₄N₂O₃): Features a morpholine substituent, improving hydrophilicity and reactivity in organic synthesis. Molecular weight: 198.22 g/mol .
  • N-Iodosuccinimide (C₄H₄INO₂): Contains an iodine atom, enabling its use as a catalyst in cross-coupling reactions. Molecular weight: 225.98 g/mol .
  • Nicotinamide (C₆H₆N₂O): A pyridinecarboxamide critical in cellular metabolism as a precursor to NAD⁺. Molecular weight: 122.12 g/mol .

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight Key Functional Groups Primary Application
This compound Not available Not available Anthracycline, succinimide Anticancer (hypothesized)
N-(Morpholinomethyl)succinimide C₉H₁₄N₂O₃ 198.22 g/mol Succinimide, morpholine Organic synthesis
Nicotinamide C₆H₆N₂O 122.12 g/mol Pyridinecarboxamide Metabolic cofactor
N-Iodosuccinimide C₄H₄INO₂ 225.98 g/mol Succinimide, iodine Catalysis
Physicochemical Properties
  • Solubility: Morpholine-substituted succinimides (e.g., N-(morpholinomethyl)succinimide) exhibit enhanced aqueous solubility due to polar substituents . This property is critical for this compound’s bioavailability.
  • Stability : Succinimide rings are prone to hydrolysis under acidic or basic conditions, which may influence the compound’s pharmacokinetics.

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